UNC0646

描述

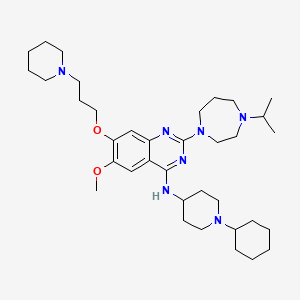

Structure

3D Structure

属性

IUPAC Name |

N-(1-cyclohexylpiperidin-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H59N7O2/c1-28(2)41-19-10-20-43(24-23-41)36-38-32-27-34(45-25-11-18-40-16-8-5-9-17-40)33(44-3)26-31(32)35(39-36)37-29-14-21-42(22-15-29)30-12-6-4-7-13-30/h26-30H,4-25H2,1-3H3,(H,37,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKWLRHRXOPODD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C5CCCCC5)OC)OCCCN6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H59N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025975 | |

| Record name | N-(1-Cyclohexylpiperidin-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320288-17-2 | |

| Record name | N-(1-Cyclohexylpiperidin-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UNC-0646 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5F4D95Y7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

UNC0646: A Technical Guide to its Mechanism of Action in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UNC0646, a potent and selective small molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). We will explore its core mechanism of action, its impact on epigenetic signaling, and provide detailed experimental protocols for its characterization.

Introduction to this compound and Epigenetic Regulation

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications, including DNA methylation and histone modifications, play a crucial role in regulating chromatin structure and gene accessibility. Histone methyltransferases (HMTs) are key enzymes that catalyze the transfer of methyl groups to histone proteins, thereby influencing gene transcription.

G9a (also known as EHMT2) and its homolog GLP (also known as EHMT1) are the primary enzymes responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), repressive epigenetic marks that are associated with gene silencing. Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.

This compound is a potent and selective inhibitor of G9a and GLP.[1][2][3][4] It has emerged as a valuable chemical probe for studying the biological roles of these enzymes and as a potential lead compound for drug development.

Core Mechanism of Action

This compound acts as a competitive inhibitor of the peptide substrate of G9a and GLP, binding to the substrate-binding groove of the enzymes.[5] This prevents the methylation of histone H3 at lysine 9, leading to a global reduction in H3K9me2 levels within cells.[6] By inhibiting the catalytic activity of G9a and GLP, this compound effectively reverses the repressive epigenetic marks they establish, leading to changes in gene expression and subsequent cellular responses.

Downstream Cellular Consequences

The inhibition of G9a/GLP by this compound and the subsequent reduction in H3K9me2 levels trigger a cascade of downstream cellular events. These include the reactivation of silenced genes, leading to cell cycle arrest and the induction of apoptosis.[7][8] Studies in various cancer cell lines have demonstrated that this compound treatment can impair cell viability and proliferation.[7]

Quantitative Data Summary

The potency of this compound has been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| G9a | Radioactive | 6 | [2][4] |

| GLP | Radioactive | <15 | [1][3][4] |

Table 2: Cellular Potency of this compound in Reducing H3K9me2 Levels

| Cell Line | Assay Type | IC50 (nM) | Reference |

| MDA-MB-231 | In-Cell Western | 26 | [1] |

| MCF7 | In-Cell Western | 10 | |

| PC3 | In-Cell Western | 12 | |

| 22RV1 | In-Cell Western | 14 | |

| HCT116 wt | In-Cell Western | 68 | |

| HCT116 p53-/- | In-Cell Western | 86 | |

| IMR90 | In-Cell Western | 10 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

G9a/GLP Radioactive Biochemical Assay

This assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a peptide substrate.

Materials:

-

Recombinant G9a or GLP enzyme

-

Peptide substrate (e.g., H3 peptide)

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation fluid

-

Filter paper and scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, G9a or GLP enzyme, and the peptide substrate.

-

Add this compound or the test compound at various concentrations.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by spotting the mixture onto filter paper and washing with trichloroacetic acid (TCA) to precipitate the methylated peptide.

-

Air-dry the filter paper and add scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In-Cell Western (ICW) Assay for H3K9me2 Quantification

This immunocytochemical assay quantifies the levels of H3K9me2 within fixed cells in a multi-well plate format.

Materials:

-

Cells cultured in a 96-well plate

-

This compound or other test compounds

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against H3K9me2

-

Infrared dye-conjugated secondary antibody

-

DNA stain (e.g., DRAQ5) for normalization

-

Infrared imaging system

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

Fix the cells with the fixation solution for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 5 minutes.

-

Wash the cells with PBS.

-

Block non-specific binding with blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells with the primary anti-H3K9me2 antibody overnight at 4°C.

-

Wash the cells with TBST.

-

Incubate the cells with the infrared dye-conjugated secondary antibody and the DNA stain for 1 hour at room temperature in the dark.

-

Wash the cells with TBST.

-

Scan the plate using an infrared imaging system to detect the fluorescence signals from the secondary antibody and the DNA stain.

-

Quantify the H3K9me2 signal and normalize it to the DNA stain signal to determine the relative H3K9me2 levels.

-

Calculate the IC50 value for the reduction of H3K9me2.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with this compound for the desired time. Include untreated cells as a negative control.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

MTT Cell Proliferation Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

-

Cells cultured in a 96-well plate

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C in a humidified atmosphere.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Conclusion

This compound is a powerful and selective chemical probe for interrogating the functions of G9a and GLP in epigenetic regulation. Its well-defined mechanism of action and potent cellular activity make it an invaluable tool for both basic research and preclinical studies. The detailed protocols provided in this guide offer a robust framework for researchers to investigate the effects of this compound and other G9a/GLP inhibitors in various biological contexts.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - ID [thermofisher.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchhub.com [researchhub.com]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Target Specificity of UNC0646

Introduction

UNC0646 is a small molecule inhibitor that has emerged as a critical chemical probe for studying the biological roles of protein lysine methyltransferases. Its utility in preclinical research, particularly in oncology and epigenetics, is predicated on its potency and specificity for its primary targets. This document provides a comprehensive technical overview of the target specificity of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its primary targets, selectivity profile, mechanism of action, and the experimental methodologies used to characterize its specificity.

Primary Targets and Potency

This compound is a potent, cell-permeable inhibitor primarily targeting two closely related histone methyltransferases: G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D).[1][2][3] These enzymes are responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[4] G9a and GLP often form a heterodimeric complex to carry out their functions efficiently.[4][5]

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays, demonstrating low nanomolar potency.

Table 1: Biochemical Inhibitory Potency of this compound

| Target | IC50 Value | Assay Type |

|---|---|---|

| G9a (EHMT2) | 6 nM | Biochemical Enzyme Assay |

| GLP (EHMT1) | <15 nM | Biochemical Enzyme Assay |

Data sourced from multiple suppliers and publications.[1][2][3][6]

In a cellular context, this compound effectively reduces the levels of H3K9me2, confirming its on-target activity. The concentration required to achieve this effect is also in the low nanomolar range across various cell lines, showcasing excellent cell permeability and engagement with its intracellular targets.

Table 2: Cellular Activity of this compound (Reduction of H3K9me2 Levels)

| Cell Line | IC50 Value |

|---|---|

| MDA-MB-231 (Breast Cancer) | 26 nM |

| MCF7 (Breast Cancer) | 10 nM |

| PC3 (Prostate Cancer) | 12 nM |

| 22RV1 (Prostate Cancer) | 14 nM |

| HCT116 wt (Colon Cancer) | 68 nM |

| IMR90 (Normal Fibroblast) | 10 nM |

Data sourced from MedchemExpress, based on In-Cell Western (ICW) assays.[1]

Selectivity Profile

A critical attribute of a chemical probe is its selectivity—the ability to inhibit the intended target without significantly affecting other proteins. This compound exhibits high selectivity for G9a and GLP over other histone methyltransferases (HMTs) and a wide array of other protein classes.

Selectivity Against Other Methyltransferases

This compound has been profiled against a panel of other HMTs, including those that methylate H3K9 and other histone residues. It shows negligible activity against enzymes such as SETD7, SUV39H2, SETD8, and the protein arginine methyltransferase PRMT3, demonstrating a clear selectivity window.[1][2] For instance, a related compound, UNC0638, was shown to be inactive against a wide range of HMTs, a characteristic shared by this compound which was developed through optimization of the same quinazoline scaffold.[4][7]

Table 3: Selectivity of this compound Against Other Methyltransferases

| Off-Target | Activity |

|---|---|

| SETD7 | Highly Selective (>1000-fold) |

| SUV39H2 | Highly Selective (>1000-fold) |

| SETD8 | Highly Selective (>1000-fold) |

| PRMT3 | Highly Selective (>1000-fold) |

Selectivity data is often presented as a fold-difference in IC50 compared to the primary target. Specific quantitative values are not always published, but sources confirm high selectivity.[1][2]

Broader Off-Target Profiling

Mechanism of Action

This compound belongs to a class of 2,4-diamino-6,7-dimethoxyquinazoline inhibitors.[8] Mechanism of action studies on this scaffold, including compounds like BIX01294 and A-366, reveal a consistent inhibitory pattern. These inhibitors are competitive with the histone peptide substrate and non-competitive or uncompetitive with the S-adenosylmethionine (SAM) cofactor.[8][9][10] This indicates that this compound binds to the substrate-binding pocket of G9a and GLP, preventing the enzyme from engaging with its histone tail substrate.

Caption: this compound mechanism of action.

Experimental Protocols

The characterization of this compound specificity relies on a suite of standardized biochemical and cellular assays.

Biochemical Enzyme Inhibition Assay (SAHH-Coupled Assay)

This is a fluorescence-based, continuous enzyme assay used to determine in vitro IC50 values.

-

Principle: Histone methyltransferases like G9a use SAM as a methyl donor, producing S-adenosyl-L-homocysteine (SAH) as a byproduct. The assay couples the production of SAH to the activity of SAH hydrolase (SAHH), which converts SAH to homocysteine and adenosine. The homocysteine product is then detected by a thiol-sensitive fluorescent probe. The rate of fluorescence increase is proportional to the enzyme activity.

-

Methodology:

-

Recombinant G9a or GLP enzyme is incubated with the H3 peptide substrate and SAM in an appropriate buffer system.

-

This compound at various concentrations is added to the reaction wells.

-

The coupling enzymes (SAHH) and a fluorescent probe are included in the reaction mixture.

-

The reaction is initiated, and the fluorescence is monitored over time using a plate reader.

-

The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.[11]

-

Cellular Target Engagement Assay (In-Cell Western, ICW)

This assay quantifies the levels of a specific protein modification (H3K9me2) inside cells to measure the inhibitor's cellular potency.

-

Principle: Cells are treated with the inhibitor, fixed, and permeabilized. A primary antibody specific for the target modification (e.g., anti-H3K9me2) is added, followed by a fluorescently labeled secondary antibody. A second dye is used to stain the cell nucleus to normalize for cell number. The fluorescence intensity is then measured.

-

Methodology:

-

Cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with a serial dilution of this compound for a defined period (e.g., 48-72 hours).

-

The cells are fixed with formaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

A blocking buffer is applied to reduce non-specific antibody binding.

-

Cells are incubated with a primary antibody against H3K9me2.

-

After washing, cells are incubated with an infrared-labeled secondary antibody.

-

A fluorescent DNA dye (e.g., DRAQ5) is added for normalization.

-

The plate is scanned on an imaging system (e.g., LI-COR Odyssey), and the fluorescence intensities for the target and normalization dye are quantified.

-

The normalized signal is plotted against inhibitor concentration to determine the cellular IC50.[4][11]

-

Kinase and General Selectivity Profiling (e.g., KINOMEscan™)

To assess broad selectivity, inhibitors are screened against large panels of proteins. The KINOMEscan™ platform is a widely used binding assay for kinase profiling.

-

Principle: This is a competition-based binding assay. The inhibitor is tested for its ability to displace a ligand that is bound to the active site of a kinase. The amount of kinase captured on a solid support is measured, which is inversely proportional to the inhibitor's binding affinity.

-

Methodology:

-

A DNA-tagged kinase library is prepared.

-

An immobilized, active-site directed ligand is prepared on a solid support.

-

The test compound (this compound) is incubated with the DNA-tagged kinases.

-

The mixture is passed over the immobilized ligand. Kinases that are not bound by the inhibitor will bind to the support, while those bound by the inhibitor will remain in solution.

-

The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

-

Results are typically reported as percent inhibition at a given concentration or as a dissociation constant (Kd).[5][12][13]

-

Caption: Workflow for this compound specificity analysis.

Signaling Pathway Context

This compound exerts its biological effects by inhibiting the enzymatic activity of G9a/GLP, thereby preventing H3K9 dimethylation. This modification is a key step in the establishment of heterochromatin and the silencing of gene expression. By blocking this process, this compound can lead to the reactivation of silenced genes. This mechanism is of high interest in cancer therapy, where tumor suppressor genes are often epigenetically silenced.

Caption: G9a/GLP signaling pathway.

Conclusion

This compound is a potent and highly selective inhibitor of the G9a and GLP histone methyltransferases. Its specificity has been established through rigorous biochemical and cellular assays, which demonstrate low nanomolar potency against its primary targets and minimal activity against a wide range of other proteins. As a substrate-competitive inhibitor, it directly blocks the catalytic function of G9a/GLP in cells, leading to a reduction in H3K9me2 levels. This well-characterized profile makes this compound an invaluable tool for dissecting the roles of G9a and GLP in health and disease and for exploring the therapeutic potential of HMT inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. apexbt.com [apexbt.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

UNC0646: A Technical Guide to a Potent G9a/GLP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC0646 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). These enzymes play a crucial role in epigenetic regulation by catalyzing the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression. Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, including detailed experimental protocols and pathway diagrams to facilitate its use in research and drug development.

Discovery and Development

This compound was developed through a systematic structure-activity relationship (SAR) study aimed at improving the cellular potency and reducing the toxicity of earlier G9a/GLP inhibitors.[1][2] The development originated from the quinazoline scaffold of the initial hit compound, BIX01294. Subsequent optimization led to the creation of UNC0321, a highly potent inhibitor that unfortunately lacked significant cellular activity. Further medicinal chemistry efforts focused on enhancing cell permeability, which resulted in the discovery of this compound. This compound demonstrated excellent potency in a variety of cell lines with a favorable separation between its functional potency and cellular toxicity.[1][2]

Chemical Properties

This compound is a quinazoline derivative with the following chemical properties:

| Property | Value |

| IUPAC Name | N-(1-cyclohexylpiperidin-4-yl)-2-(4-isopropyl-1,4-diazepan-1-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine |

| Molecular Formula | C₃₆H₅₉N₇O₂ |

| Molecular Weight | 621.9 g/mol |

| CAS Number | 1320288-17-2 |

| Appearance | Crystalline solid |

| Solubility | DMF: 30 mg/mL, DMSO: 5 mg/mL, Ethanol: 30 mg/mL |

| SMILES | CC(C)N1CCN(C(C1)C)c2nc3cc(c(OC)cc3nc2NC4CCN(CC4)C5CCCCC5)OCCC6CCCCN6 |

| InChI | InChI=1S/C36H59N7O2/c1-28(2)41-19-10-20-43(24-23-41)36-38-32-27-34(45-25-11-18-40-16-8-5-9-17-40)33(44-3)26-31(32)35(39-36)37-29-14-21-42(22-15-29)30-12-6-4-7-13-30/h26-30H,4-25H2,1-3H3,(H,37,38,39) |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the cited literature. However, its synthesis is based on the established chemistry of quinazoline inhibitors. The synthesis of the closely related precursor, UNC0638, has been described and involves a multi-step sequence starting from commercially available materials to construct the core quinazoline scaffold, followed by sequential additions of the side chains. It is anticipated that the synthesis of this compound follows a similar strategy, with modifications to introduce the specific side chains.

Mechanism of Action

This compound functions as a potent, substrate-competitive inhibitor of both G9a and GLP.[3] It occupies the substrate-binding groove of the enzymes, thereby preventing the methylation of their histone and non-histone substrates. The primary epigenetic consequence of G9a/GLP inhibition by this compound is a global reduction in the levels of H3K9me2.

References

An In-depth Technical Guide to the Biological Function of G9a and GLP Inhibition by UNC0646

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological functions of the histone methyltransferases G9a (EHMT2) and GLP (EHMT1), and the potent and selective inhibitor, UNC0646. This document details their roles in epigenetic regulation, the mechanism of inhibition by this compound, and provides structured data and experimental protocols for researchers in the field.

Core Biological Functions of G9a and GLP

G9a and its closely related homolog, G9a-like protein (GLP), are critical epigenetic regulators that primarily function as histone methyltransferases. They exist and function predominantly as a stoichiometric heteromeric complex in vivo.[1][2][3] This G9a/GLP complex is the primary driver for monomethylation and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2) within euchromatic regions of the genome.[2][4][5][6]

These histone marks are canonical signals for transcriptional repression. The dimethylated H3K9 serves as a binding site for Heterochromatin Protein 1 (HP1), which further recruits machinery to condense chromatin and silence gene expression.[1][2] Beyond their well-established role in histone methylation, G9a and GLP are also known to methylate a variety of non-histone protein substrates, thereby influencing their function and cellular signaling pathways.[2][7][8]

The functional importance of the G9a/GLP complex is underscored by the embryonic lethality observed in knockout mice for either G9a or GLP, highlighting their indispensable role in developmental processes.[1][5][9][10] Dysregulation of G9a and GLP activity has been implicated in numerous pathologies, including cancer, neurological disorders, and viral latency, making them attractive targets for therapeutic intervention.[2][4][10][11][12][13]

This compound: A Potent and Selective Inhibitor of G9a and GLP

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for both G9a and GLP.[11][14][15][16] It acts as a competitive inhibitor with respect to the histone substrate and is non-competitive with the cofactor S-adenosylmethionine (SAM).[17] The inhibition of G9a and GLP by this compound leads to a global reduction in H3K9me2 levels, subsequently reactivating the expression of silenced genes.[14] This targeted inhibition allows for the precise investigation of G9a/GLP function and presents a promising avenue for therapeutic development.

Quantitative Data for this compound

The following tables summarize the key quantitative data for the G9a/GLP inhibitor this compound, providing a clear comparison of its potency and cellular activity.

Table 1: In Vitro Inhibitory Potency of this compound

| Target | IC50 (nM) | Reference |

| G9a | 6 | [14][16] |

| GLP | <15 | [14][15][16] |

Table 2: Cellular Activity of this compound

| Cell Line | Cellular IC50 for H3K9me2 Reduction (nM) | Reference |

| MDA-MB-231 | 26 | [14] |

| MCF7 | 10 | [14] |

| PC3 | 12 | [14] |

| 22RV1 | 14 | [14] |

| HCT116 wt | 68 | [14] |

| HCT116 p53-/- | 86 | [14] |

| IMR90 | 10 | [14] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments to study the effects of G9a/GLP inhibition by this compound.

In Vitro Histone Methyltransferase (HMT) Assay

This protocol is designed to measure the enzymatic activity of G9a/GLP and assess the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant G9a/GLP enzyme

-

Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA)

-

S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

This compound or other test compounds

-

Scintillation cocktail

-

Filter paper and scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, histone H3 peptide, and recombinant G9a/GLP enzyme.

-

Add this compound or the vehicle control (DMSO) to the reaction mixture and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction at 30°C for 1 hour.

-

Spot a portion of the reaction mixture onto filter paper.

-

Wash the filter paper three times with 10% trichloroacetic acid (TCA) to remove unincorporated ³H-SAM.

-

Wash once with ethanol and allow the filter paper to dry.

-

Place the filter paper in a scintillation vial with a scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control.

Chromatin Immunoprecipitation (ChIP) for H3K9me2

This protocol details the procedure for assessing changes in H3K9me2 levels at specific genomic loci following this compound treatment.

Materials:

-

Cells treated with this compound or vehicle

-

Formaldehyde (37%)

-

Glycine

-

Cell Lysis Buffer

-

Nuclear Lysis Buffer

-

Sonicator

-

Anti-H3K9me2 antibody

-

Protein A/G magnetic beads

-

Wash Buffers (low salt, high salt, LiCl)

-

Elution Buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

qPCR reagents

Procedure:

-

Crosslink proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M.

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells with Cell Lysis Buffer and then Nuclear Lysis Buffer.

-

Shear the chromatin to an average size of 200-1000 bp using sonication.

-

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with an anti-H3K9me2 antibody overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads using Elution Buffer.

-

Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and then Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR).

Western Blotting for H3K9me2

This protocol describes how to measure global changes in H3K9me2 levels in cells treated with this compound.

Materials:

-

Cells treated with this compound or vehicle

-

RIPA Buffer with protease inhibitors

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-H3K9me2 and a loading control like anti-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K9me2 antibody and the loading control antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of H3K9me2.

MTT Cell Viability Assay

This protocol is used to assess the cytotoxicity of this compound.

Materials:

-

Cells

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to G9a/GLP function and its inhibition by this compound.

Caption: G9a/GLP signaling pathway for transcriptional repression and its inhibition by this compound.

Caption: Experimental workflow for assessing the effects of this compound on cells.

Caption: Crosstalk between G9a/GLP-mediated H3K9 methylation and DNA methylation in gene silencing.

References

- 1. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription | The EMBO Journal [link.springer.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. texaschildrens.org [texaschildrens.org]

- 9. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. static1.squarespace.com [static1.squarespace.com]

- 11. selleck.co.jp [selleck.co.jp]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. G9a/GLP Modulators: Inhibitors to Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription | The EMBO Journal [link.springer.com]

- 15. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Western Blotting [bio-protocol.org]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

The Potent and Selective Inhibition of Histone H3K9 Dimethylation by UNC0646: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC0646 is a highly potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). These enzymes are the primary writers of histone H3 lysine 9 mono- and dimethylation (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression. This technical guide provides an in-depth overview of the effects of this compound on H3K9 dimethylation, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a visualization of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers in academia and industry working on epigenetics, chromatin biology, and drug discovery.

Introduction

Histone post-translational modifications play a critical role in regulating chromatin structure and gene expression. The methylation of histone H3 at lysine 9 (H3K9) is a key repressive mark, with different methylation states (mono-, di-, and tri-methylation) having distinct biological functions. H3K9 dimethylation (H3K9me2) is broadly distributed throughout the euchromatin and is crucial for the silencing of specific genes and repetitive elements. The G9a/GLP heterodimeric complex is the principal enzyme responsible for depositing the H3K9me2 mark in vivo. Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.

This compound has emerged as a valuable chemical probe for studying the biological roles of G9a and GLP. Its high potency and selectivity allow for the precise dissection of pathways regulated by H3K9me2. This guide will delve into the technical details of this compound's mechanism of action and provide the necessary information for its effective use in a research setting.

Quantitative Data

The inhibitory potency of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Target | IC50 (nM) | Assay Type |

| G9a | 6 | Biochemical |

| GLP | <15 | Biochemical |

Table 1: Biochemical Potency of this compound. This table displays the half-maximal inhibitory concentration (IC50) of this compound against the isolated G9a and GLP enzymes. The low nanomolar IC50 values highlight the potent inhibitory activity of the compound.[1][2]

| Cell Line | H3K9me2 Reduction IC50 (nM) |

| MDA-MB-231 | 26 |

| MCF7 | 10 |

| PC3 | 12 |

| 22RV1 | 14 |

| HCT116 wt | 68 |

| HCT116 p53-/- | 86 |

| IMR90 | 10 |

Table 2: Cellular Potency of this compound in Reducing H3K9me2 Levels. This table shows the IC50 values for the reduction of global H3K9me2 levels in various human cell lines, as determined by in-cell western assays.[1][2] These values demonstrate the potent cell permeability and on-target activity of this compound.

This compound exhibits high selectivity for G9a/GLP over other histone methyltransferases, such as SETD7, SUV39H2, and SETD8, as well as protein arginine methyltransferases like PRMT3.[1][2] This selectivity is crucial for minimizing off-target effects and ensuring that the observed biological consequences are primarily due to the inhibition of G9a and GLP.

Signaling Pathway and Mechanism of Action

G9a and GLP function as a heterodimer to catalyze the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to the ε-amino group of lysine 9 on histone H3. This process results in the formation of H3K9me1 and subsequently H3K9me2. These methylated lysines can then serve as binding sites for reader proteins, such as Heterochromatin Protein 1 (HP1), which recruit further silencing machinery to condense chromatin and repress transcription. This compound acts as a competitive inhibitor at the substrate-binding site of G9a and GLP, thereby preventing the methylation of H3K9.

Caption: G9a/GLP signaling pathway and this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on H3K9 dimethylation.

Histone Methyltransferase (HMT) Assay (Radioisotope-Based Filter Binding)

This assay measures the enzymatic activity of G9a/GLP by quantifying the incorporation of a radiolabeled methyl group from [3H]-SAM onto a histone H3 peptide substrate.

Workflow Diagram:

Caption: Workflow for a radioisotope-based HMT assay.

Methodology:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing G9a or GLP enzyme, a biotinylated histone H3 (1-21) peptide substrate, and [3H]-S-adenosylmethionine ([3H]-SAM) in HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl2, 4 mM DTT). Add this compound at various concentrations or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the reaction plate at 30°C for 1 hour to allow for the enzymatic reaction to proceed.

-

Stopping the Reaction: Terminate the reaction by adding an excess of cold S-adenosyl-L-homocysteine (SAH).

-

Filter Binding: Spot the reaction mixture onto a phosphocellulose filter paper. The positively charged filter paper will bind the histone peptide.

-

Washing: Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [3H]-SAM.

-

Detection: Air-dry the filter paper and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the HMT activity.

In-Cell Western (ICW) Assay for H3K9me2

This high-throughput immunocytochemical assay quantifies the levels of a specific protein or post-translational modification within cells grown in a microplate.

Workflow Diagram:

Caption: Workflow for an In-Cell Western assay.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231) into a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of this compound for 24-48 hours.

-

Fixation and Permeabilization:

-

Aspirate the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for H3K9me2 (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS containing 0.1% Tween 20 (PBST). Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 680) and a nuclear counterstain (e.g., DRAQ5) for 1 hour at room temperature in the dark.

-

Imaging and Analysis: Wash the cells with PBST and then with PBS. Acquire images using a high-content imaging system or a plate reader capable of fluorescence detection. Normalize the H3K9me2 fluorescence signal to the nuclear stain signal to account for cell number variability.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the genomic location of H3K9me2 and how it is affected by this compound treatment.

Workflow Diagram:

Caption: Workflow for a Chromatin Immunoprecipitation assay.

Methodology:

-

Crosslinking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the chromatin overnight at 4°C with an antibody against H3K9me2 or a negative control IgG.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analysis: Analyze the enrichment of specific genomic regions by quantitative PCR (qPCR) or on a genome-wide scale by next-generation sequencing (ChIP-seq).

Conclusion

This compound is a powerful and selective tool for investigating the roles of G9a, GLP, and H3K9 dimethylation in various biological processes. Its potent inhibitory activity in both biochemical and cellular contexts makes it an ideal probe for target validation and for elucidating the downstream consequences of G9a/GLP inhibition. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies. As our understanding of the epigenetic landscape continues to grow, chemical probes like this compound will remain indispensable for dissecting the intricate mechanisms that govern gene expression and cellular function.

References

UNC0646: An In-Depth Technical Guide to In Vitro Potency and IC50

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and IC50 of UNC0646, a potent and selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). This document details the quantitative inhibitory activity of this compound, outlines the experimental methodologies for its characterization, and illustrates the key signaling pathways involved.

Quantitative Assessment of this compound Potency

This compound demonstrates high potency against its primary targets, G9a and GLP, in biochemical assays and robust activity in cellular models through the reduction of histone H3 lysine 9 dimethylation (H3K9me2).

Biochemical Inhibitory Potency

The half-maximal inhibitory concentration (IC50) of this compound against purified G9a and GLP enzymes is in the low nanomolar range, indicating a strong and direct inhibition of methyltransferase activity. This compound is highly selective for G9a and GLP, showing minimal activity against other histone methyltransferases such as SETD7, SUV39H2, SETD8, and PRMT3[1].

| Target Enzyme | IC50 (nM) |

| G9a | 6 |

| GLP | 15[2] |

Table 1: Biochemical IC50 Values of this compound. This table summarizes the biochemical potency of this compound against its primary targets, the histone methyltransferases G9a and GLP.

Cellular Inhibitory Potency

In cellular assays, the potency of this compound is measured by its ability to reduce the levels of H3K9me2, a direct downstream marker of G9a/GLP activity. The IC50 values for H3K9me2 reduction have been determined in a variety of cancer and normal cell lines.

| Cell Line | Cancer Type | H3K9me2 Reduction IC50 (nM) |

| MCF7 | Breast Cancer | 10[1][3] |

| PC3 | Prostate Cancer | 12[1] |

| 22RV1 | Prostate Cancer | 14[1] |

| MDA-MB-231 | Breast Cancer | 26[1] |

| HCT116 wt | Colon Cancer | 68[1] |

| HCT116 p53-/- | Colon Cancer | 86[1] |

| IMR90 | Normal Lung Fibroblast | 10[1] |

Table 2: Cellular IC50 Values of this compound for H3K9me2 Reduction. This table presents the cellular potency of this compound in various cell lines, quantified by the reduction of the H3K9me2 epigenetic mark.

Experimental Protocols

The determination of this compound's IC50 values relies on specific biochemical and cellular assays. The following sections provide detailed methodologies for these key experiments.

Biochemical Assay: SAHH-Coupled Methyltransferase Assay

This assay quantifies the activity of methyltransferases by measuring the production of S-adenosyl-L-homocysteine (SAH), a universal product of SAM-dependent methylation reactions. The SAH is then hydrolyzed by S-adenosyl-L-homocysteine hydrolase (SAHH) to homocysteine and adenosine.

Principle: The activity of G9a or GLP is coupled to the enzymatic activity of SAHH. The production of homocysteine, which contains a free thiol group, is detected using a thiol-sensitive fluorescent probe. The increase in fluorescence is directly proportional to the methyltransferase activity.

Materials:

-

Purified G9a or GLP enzyme

-

Histone H3 peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

S-adenosyl-L-homocysteine hydrolase (SAHH)

-

Thiol-sensitive fluorescent probe (e.g., ThioGlo™)

-

This compound (or other inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

-

Microplate reader capable of fluorescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Reaction Mixture Preparation: Prepare a master mix containing the G9a or GLP enzyme, histone H3 peptide substrate, SAHH, and the fluorescent probe in the assay buffer.

-

Assay Initiation: In a microplate, add the this compound dilutions. Add the reaction mixture to each well. Initiate the reaction by adding SAM.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe.

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

References

UNC0646: A Technical Guide to its Role in Gene Silencing and Activation

Audience: Researchers, scientists, and drug development professionals.

Abstract

UNC0646 is a potent and highly selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). These enzymes are critical epigenetic regulators, primarily responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1/2), a hallmark of transcriptional repression. By inhibiting the catalytic activity of the G9a/GLP complex, this compound serves as a powerful chemical probe to reverse gene silencing, leading to the reactivation of gene expression. This technical guide provides an in-depth analysis of this compound's mechanism of action, its dual role in modulating gene expression, quantitative data on its activity, detailed experimental protocols, and visualizations of the associated molecular pathways.

Core Mechanism of Action

This compound functions as a substrate-competitive inhibitor, targeting the catalytic sites of G9a and GLP.[1] The primary molecular consequence of this inhibition is a significant reduction in the cellular levels of H3K9me2.[2][3][4][5][6] In the context of gene regulation, H3K9me2 is a repressive epigenetic mark. It facilitates chromatin compaction and serves as a docking site for transcriptional repressors, such as Heterochromatin Protein 1 (HP1), effectively silencing gene expression.[7]

Therefore, the principal role of this compound is to prevent or reverse gene silencing . By blocking the deposition of H3K9me2, this compound maintains a more open and transcriptionally permissive chromatin state (euchromatin), which can lead to the activation of genes previously silenced by the G9a/GLP complex.

Interestingly, G9a can also function as a transcriptional coactivator for a subset of genes, such as those regulated by the Glucocorticoid Receptor (GR).[8] In this capacity, G9a acts as a molecular scaffold, recruiting other coactivators like CARM1 and p300, a function that is independent of its methyltransferase activity.[6][8] Crucially, this compound selectively inhibits the repressive (methyltransferase-dependent) function of G9a without affecting its scaffolding-based coactivator role.[6][8]

Data Presentation: Quantitative Efficacy of this compound

The potency and selectivity of this compound have been characterized both in vitro and in various cell lines. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 Value (nM) | Selectivity Profile |

| G9a (EHMT2) | 6 nM[2][3][5][6][9][10][11][12][13] | Highly selective over other histone methyltransferases including SETD7, SUV39H2, SETD8, and PRMT3.[2][3][5] |

| GLP (EHMT1) | <15 nM[2][3][5][6][9][10][11][12][13] |

Table 2: Cellular Activity of this compound (IC50 for H3K9me2 Reduction)

| Cell Line | Cancer Type / Origin | IC50 Value (nM) |

| MDA-MB-231 | Breast Cancer | 26 nM[2][3][4][5][6] |

| MCF7 | Breast Cancer | 10 nM[2][12][13] |

| PC3 | Prostate Cancer | 12 nM[2] |

| 22RV1 | Prostate Cancer | 14 nM[2] |

| HCT116 wt | Colon Cancer | 68 nM[2] |

| HCT116 p53-/- | Colon Cancer | 86 nM[2] |

| IMR90 | Fetal Lung Fibroblast | 10 nM[2][6] |

Signaling Pathways and Logical Relationships

Visualizations created using Graphviz provide a clear depiction of the molecular pathways and logical frameworks involving this compound.

Caption: G9a/GLP-mediated gene silencing pathway and this compound inhibition point.

Caption: Experimental workflow to assess this compound effects on cells.

Caption: this compound selectively inhibits G9a's corepressor, not coactivator, function.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound. Specific parameters should be optimized for the cell line and experimental question.

Cell Culture and this compound Treatment

This protocol describes the general procedure for treating adherent cells with this compound.

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction) at a density that will ensure they are in the logarithmic growth phase (typically 60-70% confluency) at the time of harvest. Allow cells to adhere overnight.

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -80°C.[14] On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations. Prepare a vehicle control using the same final concentration of DMSO.

-

Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

-

Incubation: Culture the cells for the desired duration (e.g., 24, 48, or 72 hours). The optimal time will depend on the half-life of the H3K9me2 mark and the desired outcome.[14]

-

Harvesting: After incubation, harvest the cells for downstream analysis (e.g., by trypsinization for adherent cells).

Western Blot for H3K9me2 Levels

This protocol is for assessing the global reduction in H3K9me2 following this compound treatment.

-

Histone Extraction: After harvesting, perform an acid extraction of histones or prepare whole-cell lysates. For histone extraction, wash the cell pellet with PBS, resuspend in a hypotonic lysis buffer, and extract histones with 0.2 M H2SO4. Precipitate histones with trichloroacetic acid.

-

Protein Quantification: Resuspend the histone pellet in water and determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of histone protein (e.g., 5-10 µg) onto an SDS-PAGE gel (e.g., 15%). After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for H3K9me2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. To normalize the data, strip the membrane and re-probe with an antibody against total Histone H3. Quantify band intensities to determine the relative reduction in H3K9me2.

Gene Expression Analysis by qRT-PCR

This protocol measures changes in the transcript levels of target genes.

-

RNA Extraction: Harvest cells and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions. Assess RNA quality and quantity.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

-

Real-Time PCR:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green master mix.

-

Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Run the reaction on a real-time PCR instrument.

-

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene in this compound-treated samples relative to vehicle-treated controls.

Applications in Research and Drug Development

-

Cancer Biology: G9a/GLP are overexpressed in various cancers, where they silence tumor suppressor genes.[14] this compound is used to reactivate these genes, inhibit cell proliferation, and induce apoptosis, making it a valuable tool for investigating epigenetic therapies.[14]

-

Developmental Biology: G9a-mediated H3K9me2 is essential for proper embryonic development, playing a role in cell fate decisions and silencing developmental genes.[15] this compound helps dissect these dynamic epigenetic reprogramming events.

-

Imprinted Disorders: G9a/GLP inhibitors have shown promise in activating silenced alleles of imprinted genes, such as in models of Prader-Willi syndrome, offering a potential therapeutic strategy.[16]

-

Chemical Probe: As a highly selective and potent inhibitor, this compound is a quintessential chemical probe for elucidating the biological functions of G9a and GLP, distinguishing their methyltransferase-dependent roles from other potential functions.[17]

References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Functional Role of G9a Histone Methyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oipub.com [oipub.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 13. apexbt.com [apexbt.com]

- 14. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chromatin dynamics and the role of G9a in gene regulation and enhancer silencing during early mouse development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of UNC0646 on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC0646 is a potent and selective small molecule inhibitor of the euchromatic histone-lysine N-methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, or EHMT1).[1][2][3] These enzymes are primarily responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[4][5] By inhibiting G9a/GLP, this compound leads to a global reduction in H3K9me2 levels, thereby reactivating the expression of silenced genes.[1][6] This epigenetic modulation triggers profound effects on various cellular pathways, making this compound a valuable tool for research and a potential therapeutic agent, particularly in oncology. This guide provides an in-depth technical overview of the core cellular pathways affected by this compound treatment.

Core Mechanism of Action

This compound acts as a competitive inhibitor at the substrate-binding site of G9a and GLP, preventing the transfer of methyl groups from S-adenosylmethionine (SAM) to histone H3.[7][8] This targeted inhibition leads to a significant decrease in the levels of H3K9me2, a key repressive histone mark.[1][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on its primary targets and in various cell lines.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | IC50 (nM) | Reference(s) |

| G9a | Biochemical Assay | 6 | [1][3] |

| GLP | Biochemical Assay | <15 | [1][9] |

| MDA-MB-231 | H3K9me2 Reduction | 26 | [1][3] |

| MCF7 | H3K9me2 Reduction | 10 | [3] |

| PC3 | H3K9me2 Reduction | 12 | [3] |

| 22RV1 | H3K9me2 Reduction | 14 | [3] |

| HCT116 wt | H3K9me2 Reduction | 68 | [3] |

| HCT116 p53-/- | H3K9me2 Reduction | 86 | [3] |

| IMR90 | H3K9me2 Reduction | 10 | [3] |

| MeWo (Melanoma) | Cell Viability (MTT) | Not specified, used at IC50 dose | [10] |

| WM164 (Melanoma) | Cell Viability (MTT) | Not specified, used at IC50 dose | [10] |

Table 2: Effects of this compound on Apoptosis and Cell Cycle Markers in MeWo Melanoma Cells

| Gene | Effect on Transcriptional Level | Significance (p-value) | Reference(s) |

| BAX | Increased | p = 0.05 | [10] |

| BCL-2 | Decreased | p = 0.05 | [10] |

| CDK1 | Decreased | p = 0.05 | [10] |

Cellular Pathways Modulated by this compound Treatment

Apoptosis

This compound treatment has been shown to be a potent inducer of apoptosis in various cancer cell lines.[7][10] The inhibition of G9a/GLP leads to a cascade of events culminating in programmed cell death. Mechanistically, this involves the loss of mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[10] Furthermore, this compound modulates the expression of key apoptosis-regulating genes, leading to an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein BCL-2.[10]

Cell Cycle Arrest

Treatment with this compound can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[10] This effect is, at least in part, mediated by the downregulation of key cell cycle regulators such as Cyclin-Dependent Kinase 1 (CDK1).[10] The inhibition of G9a/GLP alters the transcriptional program that governs cell cycle progression, leading to a halt in cell division.

Autophagy

The inhibition of G9a/GLP has been linked to the induction of autophagy, a cellular process of self-digestion of damaged organelles and proteins.[11][12] This can be a pro-survival or pro-death mechanism depending on the cellular context. This compound and other G9a/GLP inhibitors can induce autophagy-associated apoptosis in some cancer cells.[11] The underlying mechanisms involve the transcriptional upregulation of autophagy-related genes and may also be linked to the post-translational modification of key autophagy proteins like ATG12.[13]

Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular program that is critical in development and wound healing, but is also hijacked by cancer cells to promote metastasis and drug resistance.[14][15] G9a has been implicated in promoting EMT.[10] Consequently, treatment with this compound can suppress EMT-mediated cellular migration and invasion. This is often characterized by the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers such as vimentin.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for the detection of apoptosis by flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Treated and untreated cells

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with this compound at the desired concentration and for the appropriate duration. Include an untreated control.

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

70% cold ethanol

-

PBS

-

Treated and untreated cells

-

Flow cytometer

Procedure:

-

Treat cells with this compound as required.

-

Harvest and wash the cells with PBS.

-

Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[4][16]

Autophagy Assay (LC3-II Western Blot)

This protocol describes the detection of autophagy by monitoring the conversion of LC3-I to LC3-II via Western blotting.

Materials:

-

RIPA lysis buffer with protease inhibitors

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blotting apparatus

-

ECL detection reagents

-

Treated and untreated cells

Procedure:

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate 20-30 µg of protein from each sample on a 15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate. An increase in the LC3-II band (around 14-16 kDa) relative to the LC3-I band (around 18 kDa) indicates an induction of autophagy.[8][17][18]

Epithelial-Mesenchymal Transition (EMT) Marker Analysis (Western Blot)

This protocol is for the analysis of EMT marker expression by Western blotting.

Materials:

-

RIPA lysis buffer with protease inhibitors

-

Primary antibodies against E-cadherin and Vimentin

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blotting apparatus

-

ECL detection reagents

-

Treated and untreated cells

Procedure:

-

Prepare cell lysates and quantify protein concentration as described in the autophagy assay protocol.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against E-cadherin and Vimentin. A loading control like GAPDH or β-actin should also be probed.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate. A decrease in E-cadherin and an increase in Vimentin expression are indicative of EMT. This compound treatment is expected to show the reverse trend.

Conclusion

This compound is a powerful chemical probe that significantly impacts fundamental cellular processes by targeting the epigenetic regulators G9a and GLP. Its ability to induce apoptosis, cell cycle arrest, autophagy, and inhibit EMT underscores its potential as a therapeutic agent in cancer and other diseases characterized by epigenetic dysregulation. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the multifaceted effects of this compound. Further research will continue to elucidate the full spectrum of its cellular activities and therapeutic applications.

References

- 1. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. G9a/GLP-sensitivity of H3K9me2 Demarcates Two Types of Genomic Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor–mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Drug: UNC0642 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 15. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cancer.wisc.edu [cancer.wisc.edu]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

UNC0646: A Potent and Selective Chemical Probe for Interrogating G9a/GLP Methyltransferase Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The euchromatic histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1) are key epigenetic regulators that primarily catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2] These methylation marks are canonical signals for transcriptional repression and the formation of heterochromatin.[1] G9a and GLP often function as a heterodimeric complex and have been implicated in a wide array of biological processes, including embryonic development, cell differentiation, and DNA repair.[1][3] Dysregulation of G9a/GLP activity is linked to the pathogenesis of numerous diseases, most notably cancer, where their overexpression often correlates with poor prognosis.[1][4]

The development of small molecule inhibitors has been instrumental in dissecting the complex biology of G9a and GLP. UNC0646 has emerged as a highly potent and selective chemical probe for these enzymes, offering researchers a powerful tool to investigate their roles in both normal physiology and disease states.[5][6][7] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity, and detailed protocols for its application in key cellular assays.

Mechanism of Action

This compound is a quinazoline-based small molecule that acts as a competitive inhibitor with respect to the peptide substrate and is non-competitive with the S-adenosylmethionine (SAM) cofactor.[8][9] This mechanism of action is consistent with its predecessor compounds, UNC0638 and UNC0321.[10] The molecule occupies the substrate-binding pocket of G9a and GLP, thereby preventing the transfer of a methyl group to histone H3 and other non-histone substrates.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its closely related analog, UNC0638, which serves as a benchmark for its selectivity and cellular effects.

Table 1: In Vitro Potency of this compound